molecular formula C7H11F2NO B13191488 3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one

3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one

Cat. No.: B13191488
M. Wt: 163.16 g/mol
InChI Key: PXPXKCMUPRZQNE-UHFFFAOYSA-N
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Description

3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one is an organic compound with the molecular formula C8H13F2NO. This compound features a cyclopentanone ring substituted with a 2-amino-1,1-difluoroethyl group. The presence of fluorine atoms in the structure imparts unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-amino-1,1-difluoroethane under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,1-difluoroethyl)cyclohexanone
  • 3-(trifluoromethyl)cyclopentan-1-one
  • 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride

Uniqueness

3-(2-Amino-1,1-difluoroethyl)cyclopentan-1-one is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

3-(2-amino-1,1-difluoroethyl)cyclopentan-1-one

InChI

InChI=1S/C7H11F2NO/c8-7(9,4-10)5-1-2-6(11)3-5/h5H,1-4,10H2

InChI Key

PXPXKCMUPRZQNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C(CN)(F)F

Origin of Product

United States

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